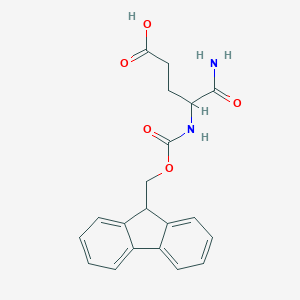

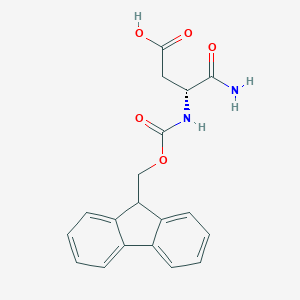

Fmoc-D-asp-NH2

Descripción general

Descripción

Fmoc-D-asp-NH2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

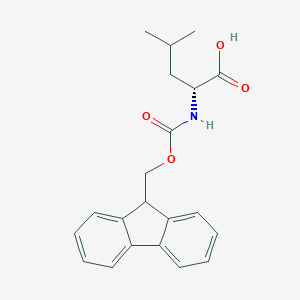

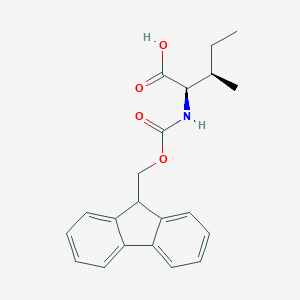

Fmoc-Modified Amino Acids and Short Peptides are simple bio-inspired building blocks for the fabrication of functional materials . Fmoc is widely used as a main amine protecting group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis

Fmoc-Asp-NH2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Physical and Chemical Properties Analysis

The empirical formula of this compound is C19H18N2O5. Its CAS Number is 200335-40-6 and its molecular weight is 354.36 .Aplicaciones Científicas De Investigación

Sistemas de administración de fármacos

Fmoc-D-asp-NH2 juega un papel fundamental en el desarrollo de sistemas de administración de fármacos. Su capacidad para formar hidrogeles autoensamblables lo convierte en un excelente portador para la liberación controlada de fármacos . Estos hidrogeles pueden encapsular agentes terapéuticos y asegurar su administración dirigida, mejorando así la eficacia de los tratamientos y minimizando los efectos secundarios.

Ingeniería de tejidos

En la ingeniería de tejidos, this compound contribuye a la creación de andamios que favorecen la adhesión y proliferación celular . Estos andamios imitan la matriz extracelular, proporcionando un entorno propicio para la regeneración y reparación de tejidos, especialmente en aplicaciones de ingeniería de tejidos óseos.

Herramientas de diagnóstico

La utilidad del compuesto se extiende al ámbito de las herramientas de diagnóstico. Los hidrogeles basados en this compound se pueden utilizar en aplicaciones de imagen debido a su biocompatibilidad y al entorno fisiológicamente relevante que proporcionan para los experimentos in vitro .

Bioimpresión

This compound es fundamental en las tecnologías de bioimpresión. Sirve como material de andamiaje que se puede imprimir en estructuras tridimensionales para aplicaciones biomédicas, incluida la creación de modelos de tejidos y réplicas de órganos para investigación y fines terapéuticos .

Síntesis de péptidos

Este compuesto es un bloque de construcción clave en la síntesis de péptidos, particularmente en el método de síntesis de péptidos en fase sólida Fmoc . Proporciona protección para el grupo amino durante el acoplamiento de aminoácidos, lo cual es crucial para la síntesis de péptidos complejos.

Aplicaciones biotecnológicas

Por último, las propiedades de autoensamblaje de this compound se aprovechan en diversas aplicaciones biotecnológicas. Su hidrofobicidad y aromaticidad inherentes promueven la asociación de los bloques de construcción, lo que lleva a la fabricación de materiales funcionales con posibles usos en bio-plantilla, catálisis y el desarrollo de nuevos agentes terapéuticos .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Fmoc-D-asp-NH2 is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation of covalent bonds during the reaction process .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of ADCs . ADCs are complex molecules designed to selectively deliver cytotoxic agents to specific cells, such as cancer cells . The role of this compound in this process can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its stability and degradation over time. As a base-labile protecting group, the Fmoc group is rapidly removed by base . This property is essential for its role in the synthesis of ADCs .

Dosage Effects in Animal Models

Currently, there is no available information on the dosage effects of this compound in animal models. This is likely due to the fact that this compound is primarily used in vitro for the synthesis of ADCs .

Metabolic Pathways

Given its role in the synthesis of ADCs , it is likely that enzymes or cofactors involved in these processes interact with this compound.

Transport and Distribution

Given its role in the synthesis of ADCs , it is likely that it interacts with various transporters or binding proteins during this process.

Subcellular Localization

Given its role in the synthesis of ADCs , it is likely that it is localized to the areas of the cell where these synthesis processes occur.

Propiedades

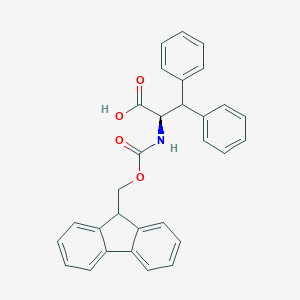

IUPAC Name |

(3R)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMWRHTRSQVJJ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427179 | |

| Record name | Fmoc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200335-41-7 | |

| Record name | Fmoc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 200335-41-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)